molecular formula C24H26D5ClO7 B1165175 Loteprednol Etabonate D5

Loteprednol Etabonate D5

カタログ番号 B1165175
分子量: 471.98
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 82034-46-6 (unlabeled)

科学的研究の応用

Allergic Rhinitis Treatment

Loteprednol Etabonate (LE) has been studied for its efficacy in treating seasonal allergic rhinitis (SAR). A study by Krug et al. (2005) evaluated the clinical efficacy and safety of different doses of LE nasal spray in SAR, highlighting its potential as a novel soft steroid designed to improve the risk/benefit ratio of topical corticosteroid therapy (Krug et al., 2005).

Ocular Pharmacokinetics

Research by Schopf et al. (2014) focused on the ocular pharmacokinetics of a novel LE 0.4% ophthalmic formulation. They compared it with a commercial LE suspension, finding that the new formulation provided higher ocular exposure, which supports the potential of mucus-penetrating particle technology in enhancing ocular exposure for topical therapeutic agents (Schopf et al., 2014).

Treatment of Keratoconjunctivitis Sicca

A 2004 study by Pflugfelder et al. assessed the use of LE ophthalmic 0.5% suspension in treating the inflammatory component of keratoconjunctivitis sicca in patients with delayed tear clearance. Their findings suggested potential benefits of LE in such conditions (Pflugfelder et al., 2004).

Postoperative Inflammation and Pain

LE has been extensively researched for its efficacy in treating postoperative inflammation and pain. Rajpal et al. (2013) studied a new gel formulation of LE 0.5% in this context, finding it effective and safe (Rajpal et al., 2013). A review by Lyseng-Williamson (2013) further supported these findings, highlighting the advantages of the gel formulation (Lyseng-Williamson, 2013).

Comparison with Prednisolone Acetate

Lane and Holland (2013) compared LE 0.5% with prednisolone acetate 1.0% for postoperative inflammation control, finding equivalent efficacy with less fluctuation in intraocular pressure for LE (Lane & Holland, 2013).

Nanoparticle Delivery Systems

Amon and Busin (2012) discussed the development of nanoparticle delivery systems for LE, enhancing its effectiveness for ocular administration (Amon & Busin, 2012). Sah et al. (2017) also explored this, focusing on PLGA nanoparticles for ocular delivery and their penetration into the cornea (Sah et al., 2017).

Dry Eye Disease Treatment

Paton (2022) highlighted the use of LE in treating dry eye disease, specifically the Eysuvis formulation for short-term treatment (Paton, 2022).

特性

製品名

Loteprednol Etabonate D5

分子式

C24H26D5ClO7

分子量

471.98

IUPAC名

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(1,1,2,2,2-pentadeuterioethoxycarbonyloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1/i1D3,4D2

SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。